molecular formula C13H15N3 B3081786 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine CAS No. 1111111-98-8

5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine

Cat. No. B3081786
CAS RN: 1111111-98-8
M. Wt: 213.28 g/mol
InChI Key: HKMXWGUAKVENBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine are not explicitly mentioned in the available resources .

Scientific Research Applications

Antimicrobial Activities

Research into pyrimidine derivatives, including structures similar to 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine, has highlighted their potential in antimicrobial applications. For instance, the synthesis of various pyrimidine salts with chloranilic and picric acids demonstrated good in vitro antibacterial and antifungal activities, suggesting a potential role in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Inhibitor Development

Another significant application of pyrimidine derivatives is in the development of inhibitors for various biological targets. For example, the biotransformation study of β-secretase inhibitors reveals the potential of pyrimidine-containing compounds as clinical agents. These studies involve the exploration of pyrimidine ring modifications to enhance the efficacy and selectivity of inhibitors (Lindgren et al., 2013).

Interaction with Biological Molecules

Pyrimidine derivatives have also been investigated for their interactions with biological molecules. A study on p-hydroxycinnamic acid amides incorporating pyrimidine structures examined their binding with bovine serum albumin (BSA), revealing insights into the molecular interactions and potential therapeutic applications of these compounds (Meng et al., 2012).

Herbicidal Activity

In agriculture, pyrimidine derivatives have shown promise as selective herbicides. A specific study synthesized N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides and found moderate to good selective herbicidal activity against certain plant species, highlighting the potential of pyrimidine compounds in agricultural applications (Liu & Shi, 2014).

Role in Drug Synthesis

Pyrimidine derivatives serve as intermediates in the synthesis of antitumor drugs. For example, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate for antitumor agents, demonstrates the crucial role of pyrimidine structures in medicinal chemistry and drug development (Gan et al., 2021).

properties

IUPAC Name

5-(4-propan-2-ylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-9(2)10-3-5-11(6-4-10)12-7-15-13(14)16-8-12/h3-9H,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMXWGUAKVENBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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